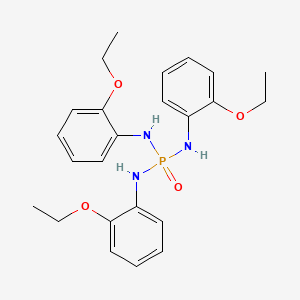
N,N',N''-Tris(2-ethoxyphenyl)phosphoric triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide: is an organophosphorus compound characterized by the presence of three 2-ethoxyphenyl groups attached to a phosphoric triamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide typically involves the reaction of phosphorus oxychloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoric triamides.
Wissenschaftliche Forschungsanwendungen
N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- N,N’,N’'-Tris(2-pyridinyl)phosphoric triamide
- N,N’,N’'-Tris(4-ethoxyphenyl)phosphoric triamide
Comparison: N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide is unique due to the presence of 2-ethoxyphenyl groups, which impart distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
91096-80-9 |
|---|---|
Molekularformel |
C24H30N3O4P |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
N-bis(2-ethoxyanilino)phosphoryl-2-ethoxyaniline |
InChI |
InChI=1S/C24H30N3O4P/c1-4-29-22-16-10-7-13-19(22)25-32(28,26-20-14-8-11-17-23(20)30-5-2)27-21-15-9-12-18-24(21)31-6-3/h7-18H,4-6H2,1-3H3,(H3,25,26,27,28) |
InChI-Schlüssel |
KIYWTZXYKVQHED-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NP(=O)(NC2=CC=CC=C2OCC)NC3=CC=CC=C3OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


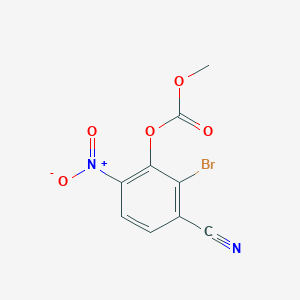


![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
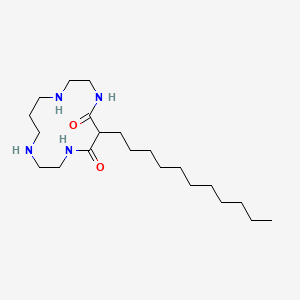
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B14366661.png)

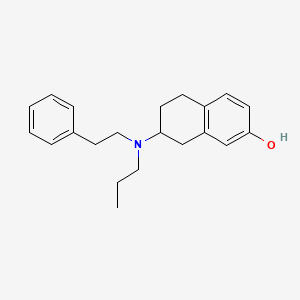
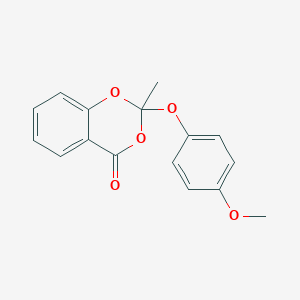

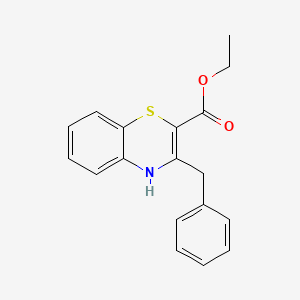

![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
